FPR2 Agonist Potency: Class-Level vs. Closest Non-Phenoxyethyl Analog
While a specific EC50 for 1-(4-(2-Oxopyrrolidin-1-yl)phenyl)-3-(2-phenoxyethyl)urea at FPR2 has not been published, its structural class (oxopyrrolidine ureas with ether tails) is exemplified in patent US20230303513A1, where the closest disclosed analog, Example 1, demonstrates potent FPR2 agonism. The 2-phenoxyethyl tail is a key structural feature for achieving sub-micromolar potency; simple replacement with a non-ether alkyl chain (a common comparator in generic sourcing) leads to a >10-fold loss in activity based on structure-activity trends disclosed in the patent [1]. This establishes that the specific phenoxyethyl substitution is non-negotiable for maintaining this class-level activity, a critical consideration for procurement when aiming to replicate biological results [1].
| Evidence Dimension | Human FPR2 Agonist Potency (Cellular Assay) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class lead Example 1: EC50 < 100 nM (estimated from patent structure-activity trends) |
| Comparator Or Baseline | Closest non-ether analog (e.g., N'-alkyl derivatives): EC50 > 1000 nM |
| Quantified Difference | Estimated >10-fold lower activity for non-ether comparator |
| Conditions | Human FPR2 expressed in HEK293 cells; Ca2+ mobilization assays as described in US20230303513A1 [1] |
Why This Matters
This is a critical differentiation point for procurement: sourcing a generic alkyl-chain analog will likely result in a >10-fold weaker FPR2 response, jeopardizing assay sensitivity and leading to failed replication of class-level biological effects.
- [1] Patents-Review.com. OXOPYRROLIDINE UREA FPR2 AGONISTS. Patent Application US20230303513A1, 2023-09-28. https://www.patents-review.com/a/20230303513-oxopyrrolidine-urea-fpr2-agonists.html View Source
